Ethyl 2-[2-(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio)acetylamino]ac etate
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Overview
Description
Ethyl 2-[2-(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio)acetylamino]acetate is a complex organic compound with a unique structure that combines elements of pyrazine, triazole, and thioether functionalities. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio)acetylamino]acetate typically involves multiple steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes as starting materials.
Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a suitable thiol compound.
Acetylation and Esterification: The final steps involve acetylation of the amine group and esterification to introduce the ethyl acetate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio)acetylamino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Ethyl 2-[2-(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio)acetylamino]acetate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which Ethyl 2-[2-(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio)acetylamino]acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-[2-(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio)acetylamino]acetate can be compared with other similar compounds, such as:
- N-(4-fluorophenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate
These compounds share structural similarities but may differ in their chemical properties, biological activities, and potential applications
Biological Activity
Ethyl 2-[2-(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio)acetylamino]acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C16H18N4O2S
- Molecular Weight : 342.41 g/mol
- IUPAC Name : Ethyl 2-[2-(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio)acetylamino]acetate
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The presence of the triazole ring suggests potential inhibition of enzymes involved in metabolic pathways. Triazoles have been noted for their ability to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis .
- Antimicrobial Activity : Compounds containing pyrazole and triazole moieties have demonstrated significant antimicrobial properties. Studies indicate that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with nucleic acid synthesis.
- Anticancer Activity : The compound's structure suggests potential anticancer properties. Research on related triazole derivatives has shown efficacy against various cancer cell lines, including breast and colon cancers, by inducing apoptosis and inhibiting cell proliferation .
Biological Activity Data
The biological activities of ethyl 2-[2-(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio)acetylamino]acetate can be summarized in the following table:
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating various triazole derivatives found that compounds similar to ethyl 2-[2-(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-ylthio)acetylamino]acetate exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was linked to membrane disruption and interference with metabolic functions.
- Anticancer Properties : In vitro studies have shown that derivatives with similar structures can significantly reduce viability in cancer cell lines like HCT116 (colon cancer) and T47D (breast cancer). The observed IC50 values indicate a promising therapeutic index for further development .
- Enzyme Interaction Studies : Research has indicated that compounds containing the triazole ring can act as competitive inhibitors for certain metabolic enzymes, suggesting a potential role in modulating drug metabolism and enhancing therapeutic efficacy .
Properties
Molecular Formula |
C15H18N6O3S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 2-[[2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]acetate |
InChI |
InChI=1S/C15H18N6O3S/c1-3-7-21-14(11-8-16-5-6-17-11)19-20-15(21)25-10-12(22)18-9-13(23)24-4-2/h3,5-6,8H,1,4,7,9-10H2,2H3,(H,18,22) |
InChI Key |
XBURALSPQGWWAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1CC=C)C2=NC=CN=C2 |
Origin of Product |
United States |
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